molecular formula C22H22ClN3O2S B14957498 [2-(2-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

[2-(2-Chlorophenyl)-5-methyl-1,3-thiazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B14957498
M. Wt: 427.9 g/mol
InChI Key: WMGOUPDCZFGNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a thiazole ring, a piperazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium or iridium complexes, and the reactions are carried out under controlled temperatures and pressures to ensure high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The use of eco-friendly solvents and reagents is emphasized to minimize environmental impact. The production process is optimized for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol under controlled temperatures .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to various biological effects .

Comparison with Similar Compounds

  • 1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(2-HYDROXYPHENYL)PIPERAZINE
  • 1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(2-ETHOXYPHENYL)PIPERAZINE

Uniqueness: 1-[2-(2-CHLOROPHENYL)-5-METHYL-1,3-THIAZOLE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups and ring structures makes it distinct from other similar compounds .

Properties

Molecular Formula

C22H22ClN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H22ClN3O2S/c1-15-20(24-21(29-15)16-7-3-4-8-17(16)23)22(27)26-13-11-25(12-14-26)18-9-5-6-10-19(18)28-2/h3-10H,11-14H2,1-2H3

InChI Key

WMGOUPDCZFGNIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.